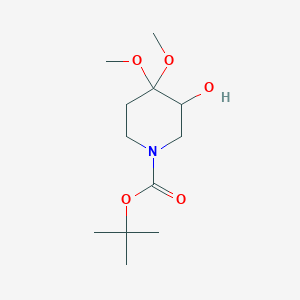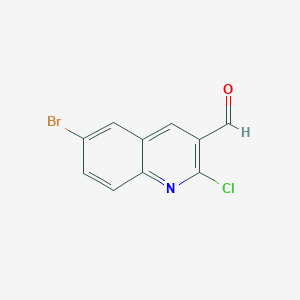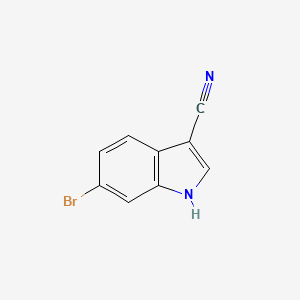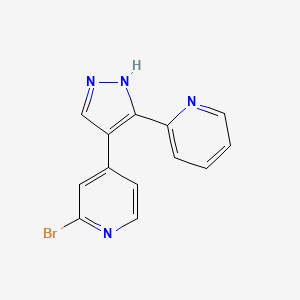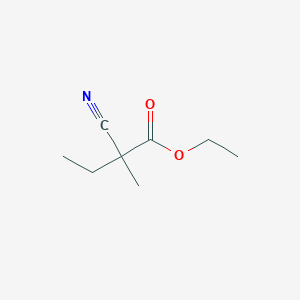
Ethyl 2-cyano-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various catalytic and chemical reactions. For instance, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate can be selectively reduced under heterogeneous catalysis to form different products, including diamines and heterocycles, depending on the catalyst used . Additionally, ethyl 2-cyano-3-alkoxypent-2-enoates are synthesized through a coupling reaction catalyzed by a ruthenium complex, which involves C=C bond migration and condensation with cyanoacetate . Another synthesis method includes the Michael addition of nucleophiles to ethyl 4,4,4-trichloro-2-cyano-2-butenoate to produce various 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized by IR, UV, and NMR spectroscopy and crystallized in a specific space group with defined lattice constants . The compound exists as the enamine tautomer in the solid state, with specific bond distances and angles, and forms bifurcated hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions of related compounds involve transformations under specific conditions. The pyrolysis of ethyl 3-hydroxy-3-methylbutanoate, for example, results in the formation of acetone and ethyl acetate among other products, following a first-order rate law . The reaction mechanism is proposed to proceed via a six-membered cyclic transition state .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as ethyl 2-methylbutanoate enantiomers, have been studied for their organoleptic impact. The S-enantiomer of ethyl 2-methylbutanoate was found to be predominant in wines and contributed to fruity aromas, with specific olfactory thresholds determined for the racemic mixture and the S-form . These findings highlight the importance of stereochemistry in the sensory properties of esters.
Wissenschaftliche Forschungsanwendungen
Chemical and Sensory Characteristics in Wines
Ethyl 2-hydroxy-3-methylbutanoate, a compound closely related to Ethyl 2-cyano-2-methylbutanoate, has been investigated for its chemical and sensory characteristics in wines. This research found that the R enantiomer of this ester is predominantly present in both red and white wines. However, its concentrations in wines are considerably below the detection threshold, indicating it does not significantly contribute to the fruity aroma of red wine (Gammacurta et al., 2018).
Impact on Wine Aroma
Another study on Ethyl 2-methylbutanoate, similar to Ethyl 2-cyano-2-methylbutanoate, revealed its impact on wine aroma. The study focused on its enantiomers in wine and found that the S-enantiomer enhances the perception of fruity aromas in red wines (Lytra et al., 2014).
Biosynthesis in Fruits
Research into the biosynthesis of 2-methylbutanoate esters, which include ethyl 2-methylbutanoate, a compound related to Ethyl 2-cyano-2-methylbutanoate, has been conducted in fruits like apples. This study provided insights into the origins and interconversions of these esters in different apple cultivars (Rowan et al., 1996).
Psychotropic Activity
A study synthesized Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a compound structurally related to Ethyl 2-cyano-2-methylbutanoate, to explore its psychotropic activity (Grigoryan et al., 2011).
Role in Apple Aroma
Ethyl 2-methylbutanoate, closely related to Ethyl 2-cyano-2-methylbutanoate, has been identified as a key aroma compound in apples. A study explored its metabolism in apple fruits, providing insights into the formation of aroma compounds in fruits (Hauck et al., 2000).
Safety And Hazards
While specific safety and hazard information for Ethyl 2-cyano-2-methylbutanoate is not available in the search results, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing in mist, gas, or vapors, and using personal protective equipment .
Eigenschaften
IUPAC Name |
ethyl 2-cyano-2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-4-8(3,6-9)7(10)11-5-2/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHDWEJAAFSYML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483057 |
Source


|
| Record name | ethyl 2-cyano-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-methylbutanoate | |
CAS RN |
26739-87-7 |
Source


|
| Record name | ethyl 2-cyano-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


